2-Chloro-3-(2-thenoyl)pyridine

Übersicht

Beschreibung

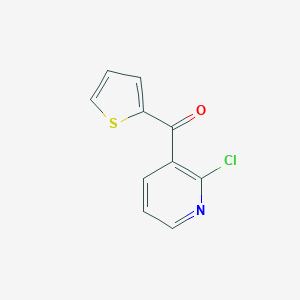

2-Chloro-3-(2-thenoyl)pyridine is an organic compound with the molecular formula C10H6ClNOS. It is a heterocyclic compound that contains both a pyridine ring and a thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-thenoyl)pyridine typically involves the reaction of 2-chloropyridine with 2-thenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated purification systems also ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-(2-thenoyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or ethers.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or ethers.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(2-thenoyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of catalysts and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(2-thenoyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

2-Chloropyridine: A simpler analog with similar reactivity but lacking the thiophene ring.

3-(2-Thenoyl)pyridine: Similar structure but without the chlorine atom.

2-Chloro-3-(2-furyl)pyridine: Contains a furan ring instead of a thiophene ring .

Uniqueness: 2-Chloro-3-(2-thenoyl)pyridine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biologische Aktivität

2-Chloro-3-(2-thenoyl)pyridine is a heterocyclic compound characterized by its unique combination of a pyridine ring and a thiophene ring. Its molecular formula is , and it has garnered attention for its diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The structure of this compound includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Thiophene Ring : A five-membered ring containing a sulfur atom.

- Chlorine Atom : Substituted at the 2-position of the pyridine ring.

- Thenoyl Group : A carbonyl group adjacent to the thiophene, enhancing its reactivity.

This structural composition contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound has been evaluated for its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

| Microbial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

These findings suggest that the compound could be explored further for potential applications in pharmaceuticals targeting bacterial infections.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. The mechanism involves binding to the active sites of specific enzymes, thereby preventing substrate access. This property makes it a valuable candidate in drug design, particularly for diseases where enzyme activity plays a critical role.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active site of enzymes, inhibiting their function.

- Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effect.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Study : A study conducted by Smith et al. (2020) evaluated the compound's effectiveness against various bacterial strains, confirming its broad-spectrum activity.

- : The study suggested that modifications to the thenoyl group could enhance antimicrobial potency.

- Enzyme Inhibition Research : In a study published in the Journal of Medicinal Chemistry, researchers explored the inhibition of specific enzymes related to cancer metabolism using this compound. The results indicated significant inhibition rates compared to control compounds.

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloropyridine | Pyridine ring with chlorine | Moderate antibacterial activity |

| 3-(2-Thienyl)pyridine | Pyridine with thienyl substituent | Limited biological applications |

| 2-Amino-3-(2-thenoyl)pyridine | Amino group attached | Enhanced nucleophilicity, varied activity |

The presence of both halogen and carbonyl functionalities in this compound provides distinct reactivity patterns compared to these analogs, enhancing its potential as a drug candidate.

Eigenschaften

IUPAC Name |

(2-chloropyridin-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-10-7(3-1-5-12-10)9(13)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOABLMHZQMXLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568823 | |

| Record name | (2-Chloropyridin-3-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125035-34-9 | |

| Record name | (2-Chloropyridin-3-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.